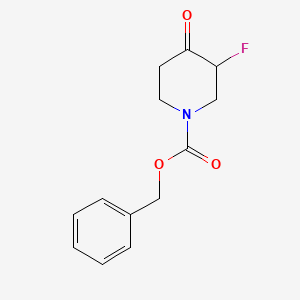

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECCYYOJLNSUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654971 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845256-59-9 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the piperidine ring can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This guide outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for this target molecule.

Physicochemical Properties

A summary of the key physicochemical properties for Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is provided below.

| Property | Value |

| CAS Number | 845256-59-9[1][2] |

| Molecular Formula | C₁₃H₁₄FNO₃[1] |

| Molecular Weight | 251.26 g/mol [1] |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available |

| Purity | ≥97% (Commercially available)[1] |

Proposed Synthesis Pathway

The synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate can be achieved via the electrophilic fluorination of the readily available precursor, Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone). This method is a common and effective way to introduce fluorine into ketone-containing molecules.[3] A suitable electrophilic fluorine source for this transformation is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

The proposed two-step synthesis involves the formation of a silyl enol ether intermediate from Benzyl 4-oxopiperidine-1-carboxylate, followed by electrophilic fluorination.

Caption: Proposed synthesis workflow for Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Synthesis of the Silyl Enol Ether Intermediate

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl) (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used in the next step without further purification.

Synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

-

Dissolve the crude silyl enol ether intermediate from the previous step in acetonitrile.

-

Add Selectfluor™ (1.1 eq.) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Characterization Data

The following tables present the expected characterization data for Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.30 | m | 5H | Ar-H |

| 5.15 | s | 2H | -O-CH ₂-Ph |

| 4.80 - 4.60 | dm | 1H | CH F |

| 4.20 - 3.20 | m | 4H | Piperidine CH ₂ |

| 2.80 - 2.40 | m | 2H | Piperidine CH ₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 (d, J ≈ 20 Hz) | C =O |

| 154.5 | N-C OO- |

| 136.0 | Ar-C |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.8 | Ar-C H |

| 88.0 (d, J ≈ 190 Hz) | C HF |

| 67.5 | -O-C H₂-Ph |

| 45.0 - 40.0 | Piperidine C H₂ |

| 35.0 | Piperidine C H₂ |

Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 252.1 | [M+H]⁺ |

| 274.1 | [M+Na]⁺ |

| 162.1 | [M-C₇H₇O]⁺ |

| 91.1 | [C₇H₇]⁺ |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Caption: A standard workflow for the purification and characterization of the target compound.

This guide provides a foundational understanding of the synthesis and characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate. Researchers are encouraged to adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources.

References

Spectroscopic and Experimental Data for Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Remains Elusive in Public Domain

The compound, with the molecular formula C13H14FNO3 and a molecular weight of 251.26 g/mol , is listed by several commercial vendors. These suppliers often indicate the availability of a Certificate of Analysis (CoA) or spectroscopic data upon purchase or specific request. However, these documents are not publicly accessible, thereby restricting the retrieval of quantitative data required for a detailed technical whitepaper.

Searches for published research articles or patents featuring the synthesis and detailed characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate have not returned specific experimental sections that would typically contain the requisite spectroscopic peak lists and instrument parameters. Similarly, information regarding its application in signaling pathways or specific experimental workflows is not present in the public domain, which is a critical component for the requested guide.

While data for structurally related compounds, such as the non-fluorinated analog or other substituted piperidine derivatives, are available, this information is not a suitable substitute for the specific data required for the target molecule.

Consequently, without access to primary spectroscopic data and documented experimental procedures, the creation of a comprehensive technical guide that meets the core requirements of data presentation in tables, detailed experimental protocols, and logical workflow diagrams is not feasible at this time. Researchers and drug development professionals interested in this compound are advised to obtain it from a commercial supplier and acquire the accompanying Certificate of Analysis for detailed structural and purity information. Direct analysis would be necessary to generate the specific NMR, IR, and MS data required for in-depth research and development.

The Pivotal Role of Fluorine in Piperidine Scaffolds: A Technical Guide to the Chemical Properties of 3-Fluoropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings, particularly at the 3-position, has emerged as a powerful strategy in modern medicinal chemistry. This strategic fluorination imparts unique conformational constraints and modulates key physicochemical properties, offering a sophisticated tool for optimizing drug candidates. This technical guide provides an in-depth exploration of the chemical properties of 3-fluoropiperidine derivatives, focusing on their synthesis, conformational analysis, physicochemical characteristics, and biological activities.

Physicochemical Properties: The Impact of Fluorine Substitution

The presence of a fluorine atom on the piperidine ring significantly influences its electronic and steric properties, leading to predictable changes in acidity (pKa) and lipophilicity (LogP). These parameters are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug molecule.

Acidity (pKa)

Fluorine's strong electron-withdrawing nature generally decreases the basicity of the piperidine nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterparts. This modulation of basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with biological targets, as well as for mitigating off-target effects such as hERG channel affinity.[1] The orientation of the C-F bond relative to the nitrogen lone pair also plays a role; an axial fluorine atom can lead to a higher pKa compared to an equatorial one due to through-space electrostatic interactions.[1]

| Compound | Fluorine Position | pKa |

| Piperidine | N/A | 11.22 |

| 3-Fluoropiperidine (axial conformer) | 3-axial | 7.6 |

| 3-Fluoropiperidine (equatorial conformer) | 3-equatorial | 6.6 |

Note: pKa values can vary depending on the experimental conditions.

Conformational Preference and Free Enthalpy

A key feature of 3-fluoropiperidine derivatives is the pronounced preference of the fluorine atom for the axial position.[1][2][3][4] This preference is driven by a combination of stabilizing hyperconjugative and electrostatic interactions.[2][3][4][5] Specifically, favorable charge-dipole interactions between the C-F bond and the protonated nitrogen (C-F···H-N+) contribute significantly to the stability of the axial conformer.[1][2][3]

The free enthalpy difference (ΔG) between the equatorial and axial conformers quantifies this preference. A negative ΔG indicates that the axial conformer is more stable.

| Derivative | N-substituent | Solvent | ΔG (kcal/mol) (Axial - Equatorial) |

| 3-Fluoropiperidine | H | Water | -1.8 |

| 3-Fluoropiperidine | TFA | Chloroform | -0.4 |

| 3,5-Difluoropiperidine | H | Water | -3.9 |

| 3,5-Difluoropiperidine | TFA | Chloroform | -0.9 |

Data extracted from computational and experimental studies.[2][3][6]

Synthesis of 3-Fluoropiperidine Derivatives

A robust and highly diastereoselective method for the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of the corresponding fluoropyridine precursors.[2][4][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Benzyl 3-Fluoro-4-Oxopiperidine-1-Carboxylate: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic motif in pharmaceuticals, when substituted with fluorine, offers a unique three-dimensional structure that can enhance binding affinity, metabolic stability, and cell permeability. Among these fluorinated heterocycles, Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has emerged as a valuable chiral building block for the synthesis of complex and stereochemically defined bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chiral resolution, and applications in drug discovery.

Synthetic Strategies

The synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate can be approached through several routes, primarily involving the construction of the fluorinated piperidine ring followed by functional group manipulation. A common strategy involves the asymmetric hydrogenation of a corresponding fluorinated pyridine precursor.

Asymmetric Hydrogenation of Fluoropyridines

A robust method for accessing enantioenriched fluorinated piperidines is through the asymmetric hydrogenation of suitably substituted fluoropyridines. This approach leverages the availability of a wide range of chiral catalysts to induce stereoselectivity.

Experimental Protocol: Asymmetric Hydrogenation

-

N-Benzylation: To a solution of 3-fluoropyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). Heat the mixture to reflux for 4 hours. Cool to room temperature and collect the resulting precipitate by filtration to yield the N-benzyl-3-fluoropyridinium bromide.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the N-benzyl-3-fluoropyridinium bromide (1.0 eq) in methanol. Add a chiral rhodium catalyst, such as Rh(I)-DIPAMP (0.01 eq). Pressurize the reactor with hydrogen gas (50 atm) and stir at 50°C for 24 hours.

-

Work-up and Protection: After depressurization, concentrate the reaction mixture under reduced pressure. The resulting crude chiral piperidine can be protected with a suitable group if necessary.

-

Oxidation: Dissolve the chiral 3-fluoropiperidine derivative in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 12 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield the crude product, which can be purified by column chromatography.

| Step | Reagents and Conditions | Typical Yield | Enantiomeric Excess (e.e.) |

| N-Benzylation | Benzyl bromide, Acetonitrile, Reflux | >95% | N/A |

| Asymmetric Hydrogenation | H₂, Chiral Rhodium Catalyst, 50 atm, 50°C | 80-90% | >95% |

| Oxidation | PCC, Dichloromethane, RT | 70-85% | No racemization |

Chiral Resolution

For racemic mixtures of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, chiral resolution can be achieved through diastereomeric salt formation or enzymatic kinetic resolution.

Diastereomeric Salt Formation

This classical method involves the reaction of the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol. Add a solution of a chiral resolving agent, for example, (+)-tartaric acid (0.5 eq), in the same solvent.

-

Crystallization: Allow the solution to stand at room temperature for slow crystallization. The less soluble diastereomeric salt will precipitate out.

-

Separation: Collect the crystals by filtration and wash with a small amount of cold solvent. The other diastereomer remains in the mother liquor.

-

Liberation of Enantiomer: Treat the separated diastereomeric salt with a base (e.g., NaHCO₃ solution) to liberate the free chiral piperidine. Extract with an organic solvent and purify.

| Resolving Agent | Solvent | Typical Recovery of Single Enantiomer | Diastereomeric Excess (d.e.) of Crystals |

| (+)-Tartaric Acid | Ethanol | 40-45% | >98% |

| (-)-Dibenzoyltartaric Acid | Methanol/Water | 35-40% | >97% |

Applications in Drug Discovery

Chiral 3-fluoro-4-oxopiperidine scaffolds are key intermediates in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system. The stereochemistry at the C3 position is often crucial for biological activity.

Case Study: Dopamine D4 Receptor Antagonists

The 4-oxopiperidine scaffold has been explored for the development of potent and selective dopamine D4 receptor antagonists, which have potential applications in the treatment of psychosis and other neurological disorders.[1] The introduction of a fluorine atom at the 3-position can significantly influence the binding affinity and selectivity of these compounds.[2]

The synthesis of these antagonists often involves a key reductive amination step of the 4-oxo group, followed by further functionalization. The stereocenter at the 3-position, established by using the chiral building block, is maintained throughout the synthetic sequence, leading to the desired enantiomerically pure final compound.

| Compound | Target | Ki (nM) | Reference |

| 14a (a difluoropiperidine analog) | Dopamine D4 Receptor | 0.3 | [2] |

The data for the difluoro-analog highlights the potential for high-affinity ligands based on the fluorinated piperidine scaffold. The use of the chiral 3-fluoro-4-oxopiperidine building block allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds in a stereodefined manner.

Conclusion

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The availability of robust synthetic and resolution methods provides access to enantiomerically pure forms of this intermediate. Its application in the construction of drug candidates, such as dopamine D4 receptor antagonists, underscores its importance in modern drug discovery and development. The strategic incorporation of this fluorinated chiral scaffold will continue to be a key enabler in the quest for novel and improved therapeutics.

References

The Strategic Incorporation of Fluorine in N-Heterocycles: A Physicochemical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, solubility, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to inform rational drug design.

The Physicochemical Impact of Fluorination

The strategic placement of fluorine atoms can lead to significant, and sometimes non-intuitive, changes in a molecule's properties. These alterations are primarily driven by fluorine's high electronegativity, which induces strong inductive effects.

Modulation of pKa

The strong electron-withdrawing nature of fluorine typically reduces the basicity of nearby nitrogen atoms in a heterocyclic ring, resulting in a lower pKa. This can be a crucial parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, reducing the pKa of a basic nitrogen can increase the proportion of the neutral, more membrane-permeable species at physiological pH, potentially improving oral bioavailability.[1]

Impact on Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is complex and highly dependent on the molecular context. While the introduction of a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[2] The lipophilicity of a molecule is a key determinant of its solubility, permeability, and interaction with biological targets.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[1][3] Consequently, fluorination at metabolically labile positions is a common strategy to increase a compound's half-life and reduce metabolic clearance.

Influence on Aqueous Solubility

The effect of fluorination on aqueous solubility is often a consequence of its impact on lipophilicity and crystal lattice energy. While increased lipophilicity generally correlates with decreased aqueous solubility, the introduction of fluorine can sometimes disrupt crystal packing, leading to improved solubility.[4] However, in many cases, highly fluorinated compounds exhibit poor aqueous solubility.[5][6][7]

Quantitative Physicochemical Data

The following tables summarize the impact of fluorination on the pKa and logP/logD of various N-heterocycles.

Table 1: Effect of Fluorination on the pKa of N-Heterocycles

| Parent Compound | Fluorinated Analog | Position of Fluorine | pKa of Parent | pKa of Fluorinated Analog | ΔpKa |

| Pyridine | 3-Fluoropyridine | 3 | 5.23 | 2.97 | -2.26 |

| 2-(Methylthio)pyridine | 2-(Trifluoromethylthio)pyridine | - | 3.69 | 0.97 | -2.72 |

| 2-(Ethylthio)pyridine | 2-(2,2,2-Trifluoroethylthio)pyridine | - | 3.68 | 1.49 | -2.19 |

| Piperidine | 3,3-Difluoropiperidine | 3,3 | 11.2 | 6.15 | -5.05 |

| Indazole | 6-Fluoroindazole | 6 | ~1.2 (acidic) | Not Reported | - |

Table 2: Effect of Fluorination on the logP and logD of N-Heterocycles

| Parent Compound | Fluorinated Analog | logP/logD of Parent | logP/logD of Fluorinated Analog | ΔlogP/logD |

| 2-(Methylthio)pyridine | 2-(Trifluoromethylthio)pyridine | 1.69 (logD 7.4) | 2.13 (logD 7.4) | +0.44 |

| 2-(Ethylthio)pyridine | 2-(2,2,2-Trifluoroethylthio)pyridine | Not Reported | 2.91 (logD 7.4) | - |

| Piperidine | 3,3-Difluoropiperidine | 0.84 (logP) | 0.49 (logP) | -0.35 |

| Indazole Derivative | 6-Fluoroindazole Derivative | Not Reported | Higher Oral Bioavailability | - |

Table 3: Comparative Aqueous Solubility of Fluorinated N-Heterocycles

| Compound | Description | Aqueous Solubility |

| Pyrazole Derivative | Non-fluorinated | Low |

| Fluorinated Pyrazole Derivative | Fluorinated | Good |

| 3-nitroimidazo[1,2-a]pyridine | Non-fluorinated hit compound | 1.4 µM |

| Trifluoromethoxy-substituted analog | Fluorinated analog | 64.7 µM |

| gem-trifluoropropyl-substituted analog | Fluorinated analog | 12.4 µM |

Table 4: Comparative Metabolic Stability of Fluorinated N-Heterocycles

| Parent Compound | Fluorinated Analog | System | Parameter | Value (Parent) | Value (Fluorinated) | Fold Improvement |

| Indole Derivative (UT-155) | CF3-substituted indazole analog (32c) | Mouse Liver Microsomes | t½ (min) | 12.35 | 53.71 | ~4.3 |

| Indole | 5-Fluoroindole | Rat Liver Microsomes | t½ (min) | Not Reported | 144.2 | - |

| Risperidone | 9-Fluororisperidone | Human CYP2D6 | Metabolic Lability | - | - | 16x more stable |

| Celecoxib | 4'-Fluorocelecoxib | Human CYP2C9 | Metabolic Lability | - | - | 4x more stable |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Stir plate and stir bar

-

Nitrogen gas source

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (for maintaining ionic strength)

-

Test compound

-

Deionized water

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent may be used, but the results will be specific to that solvent system.

-

Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.

-

Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to ~2 with 0.1 M HCl. For an acidic compound, adjust the initial pH to ~12 with 0.1 M NaOH.

-

Titration: Titrate the solution with standardized 0.1 M NaOH (for the acidified basic compound) or 0.1 M HCl (for the basified acidic compound) in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Alternatively, the pKa can be calculated from the pH at the half-equivalence point. The experiment should be performed in triplicate.[8]

Protocol 2: Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compound

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial. Add a small aliquot of the compound stock solution.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water). The experiment should be performed in triplicate.

Protocol 3: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)

-

Test compounds

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to another 96-well plate containing the aqueous buffer. This initiates the precipitation of the compound if its solubility is exceeded. The final DMSO concentration should be kept low (e.g., 1-2%).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Measurement (Nephelometry): Measure the light scattering of the solutions in the plate using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

-

Measurement (Direct UV): Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound, which represents the kinetic solubility.[5]

Protocol 4: Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compounds (with known metabolic stability)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 1-10 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube or well containing cold acetonitrile with an internal standard.

-

Protein Precipitation: Vortex and centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.[1][3][9]

Impact on Biological Signaling Pathways

The changes in physicochemical properties induced by fluorination can have a direct impact on a compound's interaction with its biological target. For example, in kinase inhibitor design, the introduction of a fluorine atom can alter the pKa of a nearby hinge-binding motif, thereby modulating the strength of this key interaction.

Case Study: Fluorinated Pyrazole as a Kinase Inhibitor

Consider a hypothetical pyrazole-based kinase inhibitor. The pyrazole nitrogen's ability to act as a hydrogen bond acceptor is crucial for binding to the kinase hinge region.

In this example, the non-fluorinated pyrazole has a higher pKa, making its nitrogen a stronger hydrogen bond acceptor and leading to high potency. The introduction of an electron-withdrawing fluorine atom lowers the pKa of the pyrazole nitrogen, weakening the crucial hydrogen bond with the kinase hinge region and resulting in reduced potency.[10][11] This illustrates how a subtle change in physicochemical properties can have a significant impact on biological activity.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of fluorinated and non-fluorinated kinase inhibitors.

Conclusion

The incorporation of fluorine into N-heterocycles is a powerful and versatile strategy in drug discovery. A thorough understanding of the impact of fluorination on key physicochemical properties is essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their drug development programs, ultimately leading to the discovery of safer and more effective medicines.

References

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Technical Guide: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological significance, and suppliers of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9). This molecule is a fluorinated piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery.

Core Properties

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the family of fluorinated heterocyclic building blocks. The introduction of a fluorine atom into the piperidine ring can significantly modulate the physicochemical and pharmacological properties of the molecule.

Physicochemical Properties

The key physicochemical properties of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 845256-59-9 | [1][2][3][4] |

| IUPAC Name | benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | [2][3] |

| Molecular Formula | C₁₃H₁₄FNO₃ | [3] |

| Molecular Weight | 251.26 g/mol | |

| Purity | Typically ≥95% or ≥97% | [1][3] |

| Appearance | Not specified, likely a solid or oil | - |

| Boiling Point | 382.2 ± 42.0 °C at 760 mmHg (Predicted) | |

| InChI Code | 1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Structural Information

The chemical structure of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is characterized by a piperidine ring substituted with a fluorine atom at the 3-position and a ketone group at the 4-position. The nitrogen atom of the piperidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A common strategy for synthesizing fluorinated piperidones involves the fluorination of a suitable precursor followed by N-protection.

Caption: A plausible synthetic workflow for the preparation of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

General Experimental Protocol for α-Fluorination

This protocol is a generalized procedure based on common laboratory practices for the α-fluorination of ketones.

-

Dissolution: Dissolve the starting material, N-Cbz-4-piperidone, in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Fluorinating Agent: To the stirred solution, add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature or a slightly elevated temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Biological and Pharmacological Context

Direct biological activity data for CAS 845256-59-9 is not extensively published. However, the structural motif of a fluorinated piperidine is of high relevance in drug discovery. The introduction of fluorine can significantly impact a molecule's pharmacological profile.

The Role of Fluorine in Modulating Physicochemical Properties

The strategic placement of fluorine on a piperidine scaffold can lead to:

-

Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in drug design, as highly basic compounds are sometimes associated with off-target effects, such as binding to the hERG potassium channel, which can lead to cardiovascular toxicity.[5]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. This can enhance the metabolic stability and half-life of a drug candidate.[6]

-

Enhanced Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes.[6]

-

Conformational Control: The presence of fluorine can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more bioactive conformation. Studies have shown that fluorinated piperidines can exhibit a preference for an axial orientation of the fluorine atom.[7]

Caption: The multifaceted impact of fluorine substitution on the properties of piperidine-containing drug candidates.

Potential Therapeutic Applications

Given that benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is classified as a protein degrader building block, it is likely intended for use in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders.[3] The fluorinated piperidine moiety can serve as a versatile scaffold for linking to ligands for E3 ubiquitin ligases and target proteins.

Derivatives of 4-oxopiperidine have been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors.[8] Furthermore, fluorinated piperidines have been explored as dopamine D4 receptor antagonists.[9][10]

Suppliers

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Product Number | Purity |

| Apollo Scientific | PC400706 | 95% |

| ChemScene | CS-0168730 | ≥97% |

| Sigma-Aldrich | CIAH987EE7DE | - |

| Sunway Pharm Ltd | CB08173 | - |

| BLDpharm | - | - |

| CP Lab Safety | - | min 97% |

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As a general guideline for laboratory chemicals of this nature:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For the non-fluorinated analog, benzyl 4-oxopiperidine-1-carboxylate, GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Similar precautions should be taken with the fluorinated derivative.

References

- 1. Fluorinated Ring-Amine-CBZ protected Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. 845256-59-9 CAS Manufactory [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benzyl 3-fluoro-4-oxopiperidine-1-carboxylate - CAS:845256-59-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. benchchem.com [benchchem.com]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemistry of Fluorinated Piperidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry, offering the potential to fine-tune the physicochemical and pharmacological properties of drug candidates. The stereochemical outcome of these synthetic transformations is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of fluorinated piperidines, with a focus on diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis of Fluorinated Piperidines

The control of diastereoselectivity in the synthesis of fluorinated piperidines is crucial for accessing specific spatial arrangements of substituents on the piperidine ring. Key strategies include the diastereoselective hydrogenation of fluorinated pyridines and diastereoselective additions to piperidine precursors.

Diastereoselective Hydrogenation of Fluoropyridines

A prevalent method for synthesizing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. This approach often yields all-cis substituted products due to the catalyst approaching from the less hindered face of the partially hydrogenated intermediates.[1]

A robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. This protocol is notable for its operational simplicity and tolerance to air and moisture.[1] The reaction typically proceeds with high diastereoselectivity, affording the cis-isomer as the major product.[2] The choice of protecting group for the piperidine nitrogen can influence the reaction's success, with benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) being commonly employed.[2]

Table 1: Diastereoselective Hydrogenation of Fluoropyridines

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | d.r. (cis:trans) | Ref. |

| 1 | 3-Fluoropyridine | 20 wt% Pd(OH)₂/C | H₂ (50 bar), HCl (aq), MeOH, rt, 16 h | Cbz-3-fluoropiperidine | 91 | >98:2 | [1] |

| 2 | 3,5-Difluoropyridine | 20 wt% Pd(OH)₂/C | H₂ (50 bar), HCl (aq), MeOH, rt, 16 h | Cbz-3,5-difluoropiperidine | 85 | >98:2 | [1] |

| 3 | 2-Fluoro-5-picoline | 20 wt% Pd(OH)₂/C | H₂ (50 bar), HCl (aq), MeOH, rt, 16 h | Cbz-2-fluoro-5-methylpiperidine | 78 | >98:2 | [1] |

| 4 | 5-Fluoro-2-phenylpyridine | 20 wt% Pd(OH)₂/C | H₂ (50 bar), HCl (aq), MeOH, rt, 16 h | Cbz-5-fluoro-2-phenylpiperidine | 65 | 91:9 | [2] |

-

To a reaction vessel, add the fluoropyridine substrate (1.0 mmol), 20 wt% Pd(OH)₂/C (10 mol%), and methanol (2.0 mL).

-

Add aqueous HCl (1.25 M, 1.2 mmol).

-

Pressurize the vessel with hydrogen gas (50 bar) and stir the reaction mixture at room temperature for 16 hours.

-

After depressurization, filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a mixture of THF and water (1:1, 4 mL) and cool to 0 °C.

-

Add NaHCO₃ (3.0 mmol) and benzyl chloroformate (1.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Cbz-protected fluorinated piperidine.

Caption: Diastereoselective hydrogenation of fluoropyridines.

Diastereoselective Synthesis of 2-Substituted-3-fluoropiperidines

A facile method for the synthesis of trans-3-fluoro-2-substituted piperidines involves the electrophilic fluorination of cyclic enamines, followed by a Lewis acid-mediated nucleophilic substitution. This approach provides good diastereoselectivity for the trans isomer.[3]

Table 2: Diastereoselective Synthesis of trans-3-Fluoro-2-substituted Piperidines

| Entry | Enamine Precursor | Fluorinating Agent | Nucleophile | Lewis Acid | Product | Yield (%) | d.r. (trans:cis) | Ref. |

| 1 | N-Boc-1,2,3,4-tetrahydropyridine | Selectfluor | Allyltrimethylsilane | BF₃·OEt₂ | N-Boc-2-allyl-3-fluoropiperidine | 75 | 95:5 | [3] |

| 2 | N-Cbz-1,2,3,4-tetrahydropyridine | Selectfluor | Allyltrimethylsilane | BF₃·OEt₂ | N-Cbz-2-allyl-3-fluoropiperidine | 78 | 96:4 | [3] |

-

To a solution of N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add Selectfluor (1.1 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (5 mL) and cool to -78 °C.

-

Add allyltrimethylsilane (1.5 mmol) followed by BF₃·OEt₂ (1.5 mmol).

-

Stir the reaction at -78 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Enantioselective Synthesis of Fluorinated Piperidines

The development of enantioselective methods to access chiral fluorinated piperidines is of high importance for the pharmaceutical industry. Key strategies include organocatalytic methods, biocatalytic approaches, and the use of chiral auxiliaries in hydrogenation.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For fluorinated piperidines, organocatalytic aza-Michael additions have been successfully employed.[4]

A notable example is the highly enantioselective organocatalytic aza-Michael addition of a pyrazole to a fluorinated enoate, which serves as a key step in a concise, four-step synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine intermediate.[5]

Table 3: Organocatalytic Enantioselective Aza-Michael Addition

| Entry | Michael Acceptor | Michael Donor | Catalyst | Conditions | Product | Yield (%) | ee (%) | Ref. |

| 1 | Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | 4-Nitro-pyrazole | Diphenylprolinol silyl ether derivative | 4-Fluorobenzoic acid, THF, 0 °C, 24 h | Aza-Michael adduct | 73 | 92 | [5] |

-

To a solution of the diphenylprolinol silyl ether catalyst (0.1 mmol) and 4-fluorobenzoic acid (0.1 mmol) in THF (2 mL) at 0 °C, add the 4-nitro-pyrazole (1.0 mmol).

-

Add the ethyl (E)-2,2-difluoro-5-oxopent-3-enoate (1.2 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Organocatalytic synthesis of fluorinated piperidines.

Biocatalytic Desymmetrization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The desymmetrization of prochiral piperidine precursors using enzymes can provide access to enantiopure fluorinated piperidines.

A successful example involves the biocatalytic desymmetrization of a meso-piperidine-3,5-dicarboxylate derivative, followed by a photochemical decarboxylative fluorination to yield a single isomer of a 5-fluoropiperidine-3-carboxylic acid derivative with high diastereomeric and enantiomeric excess.[6][7]

Table 4: Biocatalytic Desymmetrization for Enantiopure Fluoropiperidine Synthesis

| Entry | Substrate | Enzyme | Key Steps | Final Product | Overall Yield (%) | de (%) | ee (%) | Ref. |

| 1 | meso-1-Cbz-piperidine-3,5-dicarboxylic acid dimethyl ester | Lipase | 1. Biocatalytic desymmetrization\n2. Photochemical decarboxylative fluorination | (3S,5S)-1-Cbz-5-fluoropiperidine-3-carboxylic acid | >40 (over 2 steps) | >98 | >96 | [6][7] |

Biocatalytic Desymmetrization:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

Suspend the meso-diester substrate in the buffer.

-

Add the lipase (e.g., from Candida antarctica).

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.

-

Upon completion, adjust the pH to acidify the mixture and extract the mono-acid product with an organic solvent.

-

Purify the product by crystallization or chromatography.

Photochemical Decarboxylative Fluorination:

-

In a flow reactor, dissolve the chiral carboxylic acid, a photocatalyst (e.g., an iridium complex), and a fluorine source (e.g., Selectfluor).

-

Use a suitable solvent system (e.g., acetonitrile/water).

-

Pump the solution through the reactor, irradiating with a light source (e.g., blue LEDs).

-

Collect the product stream and purify by standard methods.

Caption: Chemoenzymatic synthesis of enantiopure fluorinated piperidines.

Conformational Control in Fluorinated Piperidines

The stereochemical outcome of reactions involving fluorinated piperidines is often influenced by the conformational preferences of the ring system. The presence of a fluorine atom can lead to a preference for an axial orientation, particularly in protonated species, due to stabilizing hyperconjugative and electrostatic interactions (e.g., a C-F···H-N⁺ gauche effect).[8] This axial preference can dictate the facial selectivity of reactions and the stereochemistry of the resulting products.[9] Understanding these conformational biases is therefore critical for the rational design of stereoselective syntheses.

Caption: Conformational equilibrium in 3-fluoropiperidines.

Conclusion

The stereoselective synthesis of fluorinated piperidines is a rapidly evolving field with significant implications for drug discovery and development. This guide has outlined key diastereoselective and enantioselective strategies, including catalytic hydrogenation, organocatalytic additions, and biocatalytic desymmetrization. The provided data and experimental protocols offer a valuable resource for researchers aiming to synthesize stereochemically defined fluorinated piperidines. A thorough understanding of the underlying stereochemical principles and conformational effects is essential for the successful design and implementation of these synthetic routes, ultimately enabling the exploration of novel chemical space for the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]

- 4. Research Portal [scholarship.libraries.rutgers.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination - Organic Process Research & Development - Figshare [acs.figshare.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. chemrxiv.org [chemrxiv.org]

The Impact of Fluorine Substitution on Piperidine Basicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the effects of fluorine substitution on the basicity of the piperidine ring, a prevalent structural motif in pharmaceuticals. A comprehensive understanding of these effects is critical for rational drug design and the optimization of lead compounds.

The Inductive Effect of Fluorine on Piperidine's Basicity

The basicity of the piperidine nitrogen is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects such as hERG channel affinity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) when substituted onto the piperidine ring. This effect reduces the electron density at the nitrogen atom, thereby decreasing its ability to accept a proton and lowering its basicity, which is quantified by a decrease in its pKa value. The magnitude of this effect is dependent on the position and number of fluorine substituents.

Caption: Inductive electron withdrawal by fluorine reduces electron density on the piperidine nitrogen.

Quantitative Impact of Fluorine Substitution on pKa

The position of the fluorine atom on the piperidine ring has a pronounced impact on the extent of pKa reduction. The closer the fluorine atom is to the nitrogen, the stronger the inductive effect and the greater the decrease in basicity. The table below summarizes the pKa values for piperidine and its fluorinated analogues.

| Compound | Position of Fluorine | pKa | Type of Value |

| Piperidine | N/A | ~11.1 | Experimental |

| 2-Fluoropiperidine | 2 | 7.26 | Predicted |

| 3-Fluoropiperidine (axial) | 3 | 7.6 | Experimental |

| 3-Fluoropiperidine (equatorial) | 3 | 6.6 | Experimental |

| 4-Fluoropiperidine | 4 | 9.4 | Experimental[1] |

Note: The pKa values for 3-fluoropiperidine isomers were for a derivative, but the relative difference is informative.

The data clearly indicates that fluorine substitution in any position lowers the basicity of the piperidine nitrogen. A 2-fluoro substitution has the most significant impact due to the proximity of the fluorine to the nitrogen. Interestingly, the stereochemistry of the fluorine substituent also plays a role, as seen with the 3-fluoro isomers. The axial conformer is more basic than the equatorial one. This is attributed to the orientation of the C-F bond dipole relative to the nitrogen's lone pair and the protonated N-H bond.[2]

Caption: Relationship between fluorine position and the decrease in piperidine basicity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the properties of fluorinated piperidines. Potentiometric titration is a widely used and reliable method.

Potentiometric Titration Protocol

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.[3][4][5]

Materials and Equipment:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Methanol or other suitable co-solvent for compounds with low water solubility

-

Nitrogen gas supply

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Dissolve a precisely weighed amount of the fluorinated piperidine in deionized water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). Add KCl to a final concentration of 0.15 M.[3]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[3]

-

Initial pH Adjustment: For a basic compound like piperidine, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) by adding 0.1 M HCl.[5]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Add the 0.1 M NaOH titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added. Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[5]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the amine has been neutralized. This can be calculated using the first or second derivative of the titration curve.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dopamine Receptor Antagonists Utilizing Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate as a key intermediate in the development of novel dopamine receptor antagonists, with a particular focus on the D4 subtype. The protocols and data presented are based on established methodologies for the synthesis of structurally related fluorinated piperidine-based antagonists.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in medicinal chemistry for the development of therapeutics for a range of neuropsychiatric disorders. The strategic incorporation of fluorine into piperidine scaffolds has been shown to modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, often leading to enhanced potency and selectivity.[1][2] Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a versatile building block that allows for the introduction of a fluorine atom at a strategic position, influencing the conformational presentation of the molecule and its interaction with the receptor binding pocket.

Synthetic Strategy Overview

The primary synthetic approach involves a multi-step sequence starting with the functionalization of the piperidine core, followed by the introduction of pharmacophoric elements known to confer high affinity and selectivity for the dopamine D4 receptor. A common strategy involves the reductive amination of the keto-piperidine to install a desired sidechain, followed by N-alkylation to introduce the terminal aromatic or heteroaromatic moiety.

Experimental Protocols

The following protocols are illustrative and based on established procedures for the synthesis of analogous dopamine D4 receptor antagonists.[1][2] Researchers should optimize conditions for specific substrates.

Protocol 1: Reductive Amination of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

This procedure details the introduction of an aromatic amine, a common feature in many dopamine receptor antagonists.

-

Materials:

-

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

To a solution of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired amine intermediate.

-

Protocol 2: N-Alkylation of the Piperidine Core

This protocol describes the introduction of a substituted benzyl group, a key pharmacophore for D4 receptor affinity.

-

Materials:

-

Deprotected piperidine core (from previous steps)

-

Substituted Benzyl Bromide or Aldehyde (e.g., 3-fluoro-4-methoxybenzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium triacetoxyborohydride (for reductive amination with an aldehyde)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

-

-

Procedure (for N-alkylation with benzyl bromide):

-

To a solution of the deprotected piperidine core (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the substituted benzyl bromide (1.2 eq).

-

Stir the mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final compound.

-

-

Procedure (for reductive amination with an aldehyde):

-

To a solution of the deprotected piperidine core (1.0 eq) and the substituted aldehyde (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Work-up and purify as described in Protocol 1.

-

Quantitative Data Summary

The following table summarizes binding affinity (Ki) and physicochemical properties for a series of 4,4-difluoropiperidine-based dopamine D4 receptor antagonists, which are structurally related to the target compounds synthesized from Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate. This data provides a benchmark for expected activities.

| Compound ID | R Group (N-substituent) | D4 Ki (nM)[1][2] | cLogP[1][2] | CNS MPO Score[1][2] |

| 7a | 3-fluoro-4-methoxybenzyl | 140 | >5.00 | <4.0 |

| 7b | 3-fluoro-4-methoxybenzyl | 210 | >5.00 | <4.0 |

| 7c | 3-fluoro-4-methoxybenzyl | 320 | >5.00 | <4.0 |

| 8b | 3-fluoro-4-methoxybenzyl | 5.5 | 3.99 | 3.1 |

| 8c | 3-fluoro-4-methoxybenzyl | 13 | 4.42 | 3.26 |

| 9j | Imidazo[1,5-a]pyridine | 96 | - | - |

| 14a | Not specified | 0.3 | - | - |

Data is for illustrative purposes and represents compounds with a 4,4-difluoro substitution pattern.

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are Gαi/o-coupled receptors. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as those synthesized from the fluorinated piperidine scaffold, block this signaling cascade.

Conclusion

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate serves as a valuable and versatile starting material for the synthesis of novel dopamine receptor antagonists. The protocols and data presented herein provide a solid foundation for researchers to explore the structure-activity relationships of this class of compounds, with the aim of developing potent and selective drug candidates for the treatment of neurological and psychiatric disorders. The strategic use of fluorination in the piperidine scaffold remains a promising approach for fine-tuning the pharmacological profile of these important molecules.

References

Application Notes and Protocols for N-Alkylation of 3-Fluoropiperidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-fluoropiperidines, a key structural modification in the development of novel therapeutics and functional molecules. The presence of the fluorine atom at the 3-position can influence the nucleophilicity of the piperidine nitrogen and the overall reactivity of the molecule. Therefore, specific and optimized protocols are crucial for successful synthesis.

Three primary methods for the N-alkylation of 3-fluoropiperidine are presented:

-

Direct N-Alkylation via Nucleophilic Substitution: A straightforward method involving the reaction of 3-fluoropiperidine with an alkyl halide in the presence of a base.

-

N-Alkylation via Reductive Amination: A mild and often more selective method that proceeds through the formation of an iminium ion intermediate followed by in-situ reduction.

-

Buchwald-Hartwig N-Arylation: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl-3-fluoropiperidines.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of 3-fluoropiperidine based on established synthetic methodologies.

Table 1: Direct N-Alkylation of 3-Fluoropiperidine with Alkyl Halides

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | >85 |

| Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 16 | 70-80 |

| Methyl iodide | K₂CO₃ | DMF | Room Temp. | 24 | >90 |

Table 2: Reductive Amination of 3-Fluoropiperidine

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | >90 |

| Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 24 | 85-95 |

| Acetone | NaBH₃CN | Methanol/AcOH | Room Temp. | 12 | 75-85 |

Table 3: Buchwald-Hartwig N-Arylation of 3-Fluoropiperidine

| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 80-90 |

| 4-Chlorotoluene | [Pd(allyl)Cl]₂ | BippyPhos | LHMDS | Toluene | 100 | 12 | 75-85 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-3-fluoropiperidine via nucleophilic substitution.

Materials:

-

3-Fluoropiperidine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine hydrochloride (1.0 eq.).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add anhydrous potassium carbonate (2.5 eq.).

-

To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-fluoropiperidine.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-3-fluoropiperidine using reductive amination.[1][2][3][4]

Materials:

-

3-Fluoropiperidine hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine hydrochloride (1.0 eq.) and anhydrous dichloromethane.

-

Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

-

Add benzaldehyde (1.05 eq.) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically around 12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig N-Arylation with 4-Bromoanisole

This protocol describes the palladium-catalyzed synthesis of N-(4-methoxyphenyl)-3-fluoropiperidine.[2][3][5]

Materials:

-

3-Fluoropiperidine

-

4-Bromoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.) and XPhos (0.02 eq.).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by 3-fluoropiperidine (1.2 eq.), 4-bromoanisole (1.0 eq.), and sodium tert-butoxide (1.4 eq.).

-

Seal the Schlenk tube and heat the reaction mixture to 100°C in an oil bath.

-

Stir the reaction for 24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Caption: Key Components of Buchwald-Hartwig N-Arylation.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

Application Notes and Protocols: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate as a versatile scaffold in structure-activity relationship (SAR) studies for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic incorporation of a fluorine atom at the 3-position of the 4-oxopiperidine ring offers a unique opportunity to modulate the physicochemical and pharmacological properties of resulting compounds, influencing their potency, selectivity, and pharmacokinetic profiles.

Introduction to the Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Scaffold

The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of a ketone at the 4-position and a fluorine atom at the 3-position provides a synthetically tractable core with valuable properties. The electron-withdrawing nature of the fluorine atom can influence the pKa of adjacent basic groups and create specific interactions with biological targets. The benzyl carbamate serves as a protecting group and can be readily removed or modified, allowing for diverse derivatization to explore the SAR of the piperidine nitrogen. This scaffold is particularly amenable for the synthesis of inhibitors targeting various enzyme families, including kinases, which are pivotal in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.[2]

Application in SAR Studies of Kinase Inhibitors